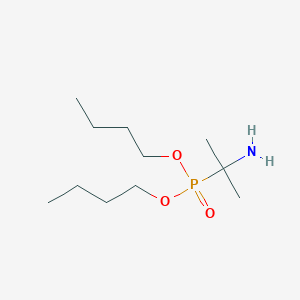
Imidazo(1,5-a)pyridin-1(5H)-one, 2-(3-fluorophenyl)hexahydro-3-thioxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazo(1,5-a)pyridin-1(5H)-one, 2-(3-fluorophenyl)hexahydro-3-thioxo- is a complex organic compound that belongs to the class of imidazopyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo(1,5-a)pyridin-1(5H)-one derivatives typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the imidazo ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the fluorophenyl group through nucleophilic substitution.
Thioxo Group Introduction: Incorporation of the thioxo group using sulfur-containing reagents.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification Techniques: Methods such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Imidazo(1,5-a)pyridin-1(5H)-one derivatives can undergo various chemical reactions, including:
Oxidation: Conversion of thioxo groups to sulfoxides or sulfones.
Reduction: Reduction of imidazo rings to form dihydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution may introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Imidazo(1,5-a)pyridin-1(5H)-one derivatives have been studied for various scientific research applications, including:
Chemistry: As intermediates in organic synthesis.
Biology: As probes for studying biological processes.
Medicine: Potential therapeutic agents for treating diseases such as cancer, inflammation, and infections.
Industry: Use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of imidazo(1,5-a)pyridin-1(5H)-one derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to therapeutic effects. For example, binding to a particular enzyme may inhibit its activity, thereby affecting a disease-related pathway.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: Known for their anxiolytic and hypnotic properties.
Imidazo[1,5-a]pyrimidines: Studied for their antiviral and anticancer activities.
Benzimidazoles: Widely used as antiparasitic agents.
Uniqueness
Imidazo(1,5-a)pyridin-1(5H)-one, 2-(3-fluorophenyl)hexahydro-3-thioxo- stands out due to its unique structural features, such as the presence of a fluorophenyl group and a thioxo moiety
Conclusion
Imidazo(1,5-a)pyridin-1(5H)-one, 2-(3-fluorophenyl)hexahydro-3-thioxo- is a compound with significant potential in various fields of scientific research. Its unique structure and diverse reactivity make it an interesting subject for further study and application.
For detailed and specific information, consulting scientific literature and databases is recommended.
Properties
CAS No. |
60725-91-9 |
|---|---|
Molecular Formula |
C13H13FN2OS |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
2-(3-fluorophenyl)-3-sulfanylidene-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyridin-1-one |
InChI |
InChI=1S/C13H13FN2OS/c14-9-4-3-5-10(8-9)16-12(17)11-6-1-2-7-15(11)13(16)18/h3-5,8,11H,1-2,6-7H2 |
InChI Key |
PPSDCEDSIHJBPY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C(C1)C(=O)N(C2=S)C3=CC(=CC=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(Benzylsulfanyl)ethyl]acetamide](/img/structure/B14606826.png)







![S-{[1-(Sulfanylmethyl)cyclohexyl]methyl} ethanethioate](/img/structure/B14606893.png)





